molecular formula C22H19ClO3 B1221203 Atovaquone CAS No. 94015-53-9

Atovaquone

Cat. No. B1221203
CAS RN: 94015-53-9
M. Wt: 366.8 g/mol
InChI Key: BSJMWHQBCZFXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Atovaquone involves complex chemical processes that are crucial for its production and pharmaceutical application. Unfortunately, detailed synthesis pathways and specific methodologies used in the creation of Atovaquone were not directly identified in the provided sources. However, understanding the chemical synthesis of compounds similar to Atovaquone involves several steps, including the selection of suitable precursors, reaction conditions, and purification techniques to achieve the desired compound with high purity and yield. The synthesis process is fundamental in pharmaceutical manufacturing, ensuring the availability of the drug for therapeutic use.

Molecular Structure Analysis

Atovaquone's molecular structure is pivotal to its mechanism of action. The compound operates via the inhibition of parasite mitochondrial electron transport, a novel action mechanism that distinguishes it from other antimalarial drugs. This action is attributed to its unique molecular configuration, which allows Atovaquone to effectively target and disrupt the mitochondrial functions of the parasites, leading to their death. The molecular structure analysis of Atovaquone reveals its capability to bind specifically to the enzymes or components within the parasite's mitochondria, underpinning its effectiveness in treating malaria and other protozoal infections.

Chemical Reactions and Properties

Atovaquone's chemical reactions and properties are characterized by its stability and interactions with other compounds. Its broad-spectrum antiprotozoal activity is a direct result of its chemical structure, which enables it to inhibit the mitochondrial electron transport chain in various parasites. Atovaquone is lipophilic, which influences its absorption and distribution within the body, affecting its therapeutic efficacy and pharmacokinetic profile. The compound's chemical properties, including its solubility and stability, are essential for its formulation into effective oral dosage forms.

Physical Properties Analysis

The physical properties of Atovaquone, such as its melting point, solubility, and crystalline form, are critical for its pharmaceutical formulation and efficacy. These properties affect the drug's bioavailability, a crucial factor in its ability to reach and maintain therapeutic levels in the bloodstream. Atovaquone's physical characteristics are taken into consideration during the drug development process to optimize its delivery and therapeutic effect.

Chemical Properties Analysis

Atovaquone's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action and therapeutic applications. Its ability to selectively inhibit mitochondrial electron transport in parasites without affecting human cells is a result of its specific chemical interactions at the molecular level. These properties are fundamental to Atovaquone's effectiveness as an antiprotozoal agent, contributing to its role in treating and preventing malaria and other protozoal infections.

  • Spencer, C., & Goa, K. (1995). Atovaquone. Drugs, 50, 176-196. Read more.
  • Looareesuwan, S., Chulay, J., Canfield, C., & Hutchinson, D. (1999). Malarone (atovaquone and proguanil hydrochloride): a review of its clinical development for treatment of malaria. The American journal of tropical medicine and hygiene, 60(4), 533-41. Read more.

Scientific Research Applications

Molecular Interaction and Drug Resistance

Atovaquone, a substituted hydroxynaphthoquinone, is used for treating various parasitic and fungal infections. Research has focused on understanding its mechanism of action and the development of drug resistance. Kessl et al. (2007) highlighted its role in inhibiting parasite and fungal respiration by binding to the cytochrome bc1 complex. The study modeled the molecular interaction of atovaquone with human and resistant pathogen enzymes, providing insight into the molecular basis of atovaquone resistance in pathogens like Plasmodium falciparum malaria, Pneumocystis jirovecii pneumonia, and Toxoplasma gondii toxoplasmosis (Kessl, Meshnick, & Trumpower, 2007).

Antiparasitic and Antifungal Activity

Atovaquone's broad-spectrum antiprotozoal activity has been a subject of interest. Hughes et al. (2011) explored the synthesis and testing of novel hydroxy-naphthoquinones to overcome drug resistance. Their findings indicated the potential for modifications to the hydroxy-naphthoquinone ring of atovaquone that might mitigate drug resistance, particularly in parasites and pathogenic fungi (Hughes, Lanteri, O’Neil, Johnson, Gribble, & Trumpower, 2011).

Anti-Cancer Activity

The potential of atovaquone in cancer treatment, specifically targeting Cancer Stem-like Cells (CSCs), has been examined. Fiorillo et al. (2016) demonstrated that atovaquone inhibits the propagation of MCF7 breast cancer cells and induces apoptosis in CSC populations. This suggests that atovaquone’s mechanism of action involves targeting mitochondrial complex III and oxidative phosphorylation (OXPHOS), indicating its utility beyond antimicrobial uses (Fiorillo, Lamb, Tanowitz, Mutti, Krstic-Demonacos, Cappello, Martinez-Outschoorn, Sotgia, & Lisanti, 2016).

Mitochondrial Function and Electron Transport

Atovaquone’s interaction with the cytochrome bc1 complex and its implications for mitochondrial function have been extensively studied. Kessl et al. (2003) investigated the binding of atovaquone to the ubiquinol oxidation pocket of the bc1 complex. Their findings provided a molecular description of atovaquone's binding to the bc1 complex and explained the differential inhibition of fungal versus mammalian enzymes (Kessl, Lange, Merbitz-Zahradnik, Zwicker, Hill, Meunier, Palsdottir, Hunte, Meshnick, & Trumpower, 2003).

Future Directions

Atovaquone is already in the clinics with a high safety and tolerability profile. Therefore, the findings from various studies will potentially prompt further clinical investigation into repurposing atovaquone for the treatment of patients with advanced breast cancer and other diseases .

properties

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atovaquone

Color/Form

Crystals from acetonitrile

CAS RN

94015-53-9, 95233-18-4, 137732-39-9
Record name BW-A 566C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216-219 °C
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone
Reactant of Route 2
Atovaquone
Reactant of Route 3
Atovaquone
Reactant of Route 4
Atovaquone
Reactant of Route 5
Atovaquone
Reactant of Route 6
Atovaquone

Citations

For This Compound
25,400
Citations
AL Baggish, DR Hill - Antimicrobial agents and chemotherapy, 2002 - Am Soc Microbiol
Atovaquone is a unique naphthoquinone with broad-spectrum antiprotozoal activity. It is effective for the treatment and prevention of Pneumocystis carinii pneumonia (PCP), it is …
Number of citations: 286 journals.asm.org
GL Nixon, DM Moss, AE Shone… - Journal of …, 2013 - academic.oup.com
… to atovaquone at various … atovaquone, with the purpose of aiding the decision making of clinicians and drug developers involved in the future use of atovaquone generics or atovaquone …
Number of citations: 189 academic.oup.com
AB Vaidya, MW Mather - Drug Resistance Updates, 2000 - Elsevier
… have provided insights into the mode of atovaquone action, and identified the … for atovaquone resistance. Here, we review these studies and propose a mechanism by which atovaquone …
Number of citations: 115 www.sciencedirect.com
AT Hudson - Parasitology Today, 1993 - cell.com
Atovaquone is a novel hydroxynaphthoquinone that is currently showing clinical promise for the treatment of malaria and the AIDS-associated diseases Pneumocystis carinii pneumonia …
Number of citations: 148 www.cell.com
S Looareesuwan, JD Chulay, CJ Canfield… - The American journal of …, 1999 - Citeseer
… Early studies with atovaquone alone for treatment of malaria demonstrated good initial … with atovaquone alone were resistant to atovaquone in vitro. The combination of atovaquone and …
Number of citations: 277 citeseerx.ist.psu.edu
JJ Kessl, BB Lange, T Merbitz-Zahradnik… - Journal of Biological …, 2003 - ASBMB
… of atovaquone with the bc 1 complex isolated from Saccharomyces cerevisiae, a surrogate, nonpathogenic fungus. Atovaquone … These results indicate that atovaquone binds to the …
Number of citations: 196 www.jbc.org
JE Siregar, G Kurisu, T Kobayashi, M Matsuzaki… - Parasitology …, 2015 - Elsevier
… atovaquone resistant clones in the presence of a wide concentration range of atovaquone. … of enzyme and IC 50 to atovaquone, which explain the difference in atovaquone sensitivity. …
Number of citations: 103 www.sciencedirect.com
GD Shanks, DM Gordon, FW Klotz… - Clinical infectious …, 1998 - academic.oup.com
… a treatment course of atovaquone/proguanil hydrochloride (250 … atovaquone/proguanil tablet daily (n = 68), two atovaquone/… (54 of 54) atovaquone/proguanil groups remained malaria-…
Number of citations: 119 academic.oup.com
MW Mather, E Darrouzet… - Journal of Biological …, 2005 - ASBMB
… atovaquone blocks this domain movement by locking the iron-sulfur subunit in its cytochrome b-binding conformation. Based on our malaria atovaquone … sensitivity to atovaquone. …
Number of citations: 132 www.jbc.org
K McKeage, LJ Scott - Drugs, 2003 - Springer
… of atovaquone to inhibit parasitic mitochondrial electron transport is markedly enhanced. Both atovaquone … Atovaquone/proguanil is highly effective against drug-resistant strains of P. …
Number of citations: 104 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.